molecular formula C18H26N2O3S B3017393 (3-(Cyclohexylsulfonyl)azetidin-1-yl)(4-(dimethylamino)phenyl)methanone CAS No. 1797303-67-3

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(4-(dimethylamino)phenyl)methanone

Cat. No. B3017393
CAS RN: 1797303-67-3
M. Wt: 350.48
InChI Key: FNJTXSUNWUOHRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-(Cyclohexylsulfonyl)azetidin-1-yl)(4-(dimethylamino)phenyl)methanone” is a chemical compound with the molecular formula C18H26N2O3S and a molecular weight of 350.48 .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its molecular formula, C18H26N2O3S. It contains an azetidine ring (a four-membered cyclic amine), a cyclohexylsulfonyl group, and a dimethylamino phenyl group .

Scientific Research Applications

Antiproliferative Effects in Breast Cancer Cells

Background::
Findings::

Tubulin-Destabilizing Effects

Background::
Findings::

Potential as Colchicine-Binding Site Inhibitors (CBSIs)

Background::
Findings::

Medicinal Chemistry Applications

Background::
Findings::

Cell Cycle Effects and Apoptosis

Background::
Findings::

Synthesis of 3-Pyrrole-Substituted 2-Azetidinones

Background::
Findings::

properties

IUPAC Name

(3-cyclohexylsulfonylazetidin-1-yl)-[4-(dimethylamino)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3S/c1-19(2)15-10-8-14(9-11-15)18(21)20-12-17(13-20)24(22,23)16-6-4-3-5-7-16/h8-11,16-17H,3-7,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJTXSUNWUOHRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)N2CC(C2)S(=O)(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(4-(dimethylamino)phenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.